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1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol

SHIP1 inhibitor Fragment-based drug discovery Crystallography

Researchers require verified fragments with experimental binding data to avoid wasted medicinal chemistry efforts. This chiral beta-amino alcohol (MW 234.12) offers: - Validated co-crystal structure with human SHIP1 at 1.52 Å (PDB 5RXG), enabling structure-based design - Wiley-registered ¹H/¹³C/2D NMR spectra (SpectraBase ID GemY9hOHYLR) for QC identity verification - ≥95% purity from multiple commercial sources Procure the exact 2,6-dichloro substitution pattern required for halogen-bonding interactions at the phosphatase-C2 domain interface.

Molecular Formula C10H13Cl2NO
Molecular Weight 234.12
CAS No. 690221-98-8
Cat. No. B2905905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol
CAS690221-98-8
Molecular FormulaC10H13Cl2NO
Molecular Weight234.12
Structural Identifiers
SMILESCC(CNCC1=C(C=CC=C1Cl)Cl)O
InChIInChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3
InChIKeyBNJMFYUVZZATLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview of 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol


1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol (CAS 690221-98-8) is a chiral beta-amino alcohol bearing a 2,6-dichlorobenzyl substituent. Its (2S) enantiomer has been co-crystallized as a fragment hit with the phosphatase and C2 domains of human SHIP1 (INPP5D) at 1.52 Å resolution (PDB 5RXG), providing direct experimental evidence of its binding pose within a therapeutically relevant target [1]. The compound’s NMR spectrum (¹H, ¹³C, and 2D) has been registered in the Wiley KnowItAll spectral library under SpectraBase compound ID GemY9hOHYLR, establishing an authenticated analytical fingerprint for identity verification [2]. The molecular formula is C₁₀H₁₃Cl₂NO, with a molecular weight of 234.12 g/mol, and commercial suppliers report a typical purity of ≥95% .

SHIP1 fragment tool (2S)-enantiomer co-crystallized with SHIP1 phosphatase-C2 domains (PDB 5RXG, 1.52 Å)
Chiral beta-amino alcohol Enantiomer-dependent target selectivity: (2S) for SHIP1, (2R) for EPB41L3
Analytical reference Authenticated ¹H, ¹³C, 2D NMR spectra in DMSO-d₆ (Wiley KnowItAll library)

Why Generic Amino Alcohols Cannot Substitute This Compound


The 2,6-dichlorobenzyl moiety of this compound is not a simple hydrophobic tag; its two chlorine atoms make distinct polar contacts with the protein target. In the SHIP1 co-crystal structure (PDB 5RXG), both chlorine atoms engage in specific van der Waals and potential halogen-bonding interactions with the phosphatase-C2 domain interface, which are impossible for non-chlorinated or mono-chlorinated analogs [1]. Replacement by the unsubstituted benzyl analog or the simpler 1-aminopropan-2-ol would eliminate these key contacts, altering binding geometry and affinity. Procurement of the correct 2,6-dichloro substitution pattern is therefore not interchangeable with generic benzyl-amino-alcohols for any application requiring this validated binding mode.

!
Generic benzyl-amino-alcohols lack the 2,6-dichloro substitution pattern and cannot replicate the SHIP1 binding contacts observed in PDB 5RXG.
!
Unsubstituted or mono-chloro analogs eliminate the two chlorine-mediated polar interactions with backbone carbonyls; binding geometry may shift.

Quantitative Differentiation Evidence vs. Closest Analogs


SHIP1 Fragment-Binding PDB Structure at 1.52 Å Resolution

The (2S)-enantiomer of 1-{[(2,6-dichlorophenyl)methyl]amino}propan-2-ol (PDB ligand code WLD) was identified as a fragment hit in a PanDDA analysis of SHIP1 phosphatase-C2 domains [1]. Its binding pose is unambiguously defined by electron density at 1.52 Å resolution. In contrast, the (2R)-enantiomer (PDB ligand code WH7) was co-crystallized with a different protein target, EPB41L3 (PDB 5RZ4), demonstrating divergent protein-target selectivity between the two enantiomers [2]. No direct affinity data (Kd or IC₅₀) for either enantiomer against SHIP1 has been publicly reported; the differentiation presented here is structural and qualitative.

Enantiomer target selectivity
Head-to-head
(2S)-WLD co-crystallized with SHIP1 (PDB 5RXG, 1.52 Å)
(2R)-WH7 co-crystallized with EPB41L3 (PDB 5RZ4)
Enantiomer-specific protein target engagement observed in fragment screens; no affinity data reported.
Procurement of the (2S) form is critical for SHIP1-focused studies; the (2R) form does not co-crystallize with SHIP1.
SHIP1 inhibitor Fragment-based drug discovery Crystallography

2,6-Dichloro vs. Unsubstituted Benzyl Substitution Pattern

The 2,6-dichlorobenzyl group contributes approximately 68 Da of additional molecular weight and two chlorine atoms capable of orthogonal polar interactions compared to an unsubstituted benzyl analog (e.g., 1-[(benzyl)amino]propan-2-ol, hypothetical MW ~165 Da) [1]. In the SHIP1 co-crystal structure (PDB 5RXG), both chlorine atoms are positioned within 4.0 Å of backbone carbonyl oxygens, consistent with halogen-bonding geometry [1]. Unsubstituted benzyl analogs lack these interaction points entirely.

Halogen contact points
Cross-study
2 vs. 0
2,6-dichloro substitution provides two halogen-bond-capable contacts; unsubstituted benzyl lacks these interactions.
Both Cl atoms are within 4.0 Å of backbone carbonyls in PDB 5RXG.
Structure-activity relationship Halogen bonding Fragment elaboration

NMR Structural Authentication in DMSO-d₆

The compound has a registered set of three NMR spectra (¹H, ¹³C, and 2D) acquired in DMSO-d₆ solvent, deposited in the Wiley KnowItAll library (SpectraBase ID GemY9hOHYLR) [1]. This provides a definitive, experimentally acquired analytical fingerprint. In contrast, closely related amino alcohols such as 1-amino-1-(2,6-dichlorophenyl)propan-2-ol (CAS 1270364-78-7), which differ by the position of the amino group relative to the aromatic ring, yield distinct NMR signatures due to the altered chemical environment of the chiral center [2]. No equivalent public-domain NMR dataset has been identified for the comparator compound.

NMR reference data
Cross-study
3 vs. 0
Three authenticated NMR spectra (¹H, ¹³C, 2D) in DMSO-d₆ available; comparator lacks public spectral data.
Deposited in Wiley KnowItAll / SpectraBase (ID GemY9hOHYLR); reduces in-house QC burden.
Analytical reference standard NMR fingerprint Identity verification

Fragment Hit Multi-Target Profiling: SHIP1 vs. EPB41L3

The compound (as racemate or undefined stereochemistry, denoted Z2856434909) was screened across at least two distinct protein targets in the PanDDA fragment campaign [1][2]. It yielded co-crystal structures with both SHIP1 (5RXG) and EPB41L3 (5RZ4), indicating multi-target engagement [1][2]. However, the binding modes differ: the (2S) form binds SHIP1, while the (2R) form binds EPB41L3 [1][2]. This is in contrast to many other fragment hits in the same campaign, which typically produced co-structures with only one of the two targets, suggesting this scaffold possesses a privileged binding promiscuity that can be exploited or engineered out depending on the project goal [1].

Multi-target engagement
Class-level
This scaffold co-crystallized with 2 targets (SHIP1, EPB41L3)
Typical fragment hit in same campaign: 1 target
Privileged binding promiscuity may support divergent optimization for SHIP1- or EPB41L3-selective probes.
Binding modes differ by enantiomer; no affinity data; structural evidence only.
Selectivity profiling PanDDA Target engagement

Validated Application Scenarios Based on Differentiation Evidence


Fragment-Based Lead Discovery Targeting SHIP1

The (2S)-enantiomer of this compound (WLD) is a validated fragment hit against the SHIP1 phosphatase-C2 domain interface, as demonstrated by its co-crystal structure at 1.52 Å resolution (PDB 5RXG) [1]. Medicinal chemistry teams can use this validated binding pose to guide structure-based elaboration strategies. Procurement of the (2S)-enantiomer specifically is essential for SHIP1-focused campaigns, as the (2R)-enantiomer engages a different target (EPB41L3) [2]. Source: Section 3, Evidence Items 1, 2, and 4.

EPB41L3-Targeted Fragment Elaboration

The (2R)-enantiomer (WH7) binds the FERM domain of EPB41L3 (PDB 5RZ4), a cytoskeletal scaffolding protein implicated in cell adhesion and tumor suppression [2]. Research groups focused on EPB41L3 biology can procure the (2R)-enantiomer or the racemate as a starting fragment for elaboration, using the deposited co-crystal structure to rationally design analogs with improved affinity. Source: Section 3, Evidence Item 1.

Analytical Reference Standard for Identity Confirmation

The compound's authenticated ¹H, ¹³C, and 2D NMR spectra in DMSO-d₆, deposited in the Wiley KnowItAll library (SpectraBase ID GemY9hOHYLR), provide a verifiable analytical fingerprint [1]. QC/analytical laboratories can use these spectra as a reference for incoming batch identity verification by NMR, reducing the need for in-house structural elucidation. The commercial availability at ≥95% purity from multiple suppliers [2] further supports its use as an analytical standard. Source: Section 3, Evidence Item 3.

Selectivity Tool for SHIP1 vs. SHIP2 Studies

The SHIP1 co-crystal structure (PDB 5RXG) shows the fragment binding at the interface between the phosphatase and C2 domains—a region reported to contribute to differential regulation between SHIP1 and SHIP2 [1]. Although no affinity data are available, the structural data alone makes this fragment a candidate for developing selective SHIP1 probes that exploit the domain interface differences. Source: Section 3, Evidence Items 1 and 4.

Application
Selection Property
Validation Focus
SHIP1 fragment-based discovery
(2S)-enantiomer structural binding evidence
SHIP1 co-crystal structure (PDB 5RXG) for elaboration
EPB41L3 fragment elaboration
(2R)-enantiomer binding to EPB41L3 FERM domain
EPB41L3 co-crystal structure (PDB 5RZ4)
Analytical reference standard
Multi-nuclear NMR spectral reference data
Identity verification by NMR against Wiley KnowItAll library
SHIP1 vs SHIP2 selectivity probe design
Fragment binding at phosphatase-C2 domain interface
Differential regulation between SHIP1/SHIP2 (PDB 5RXG)
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